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Compound of Interest

Compound Name: 3,8-Dimethylquinoxalin-6-amine

Cat. No.: B008788 Get Quote

Disclaimer: Extensive searches for "3,8-Dimethylquinoxalin-6-amine" in prominent chemical

databases and the scientific literature did not yield a specific CAS number, molecular formula,

or any associated experimental data. This suggests that this particular isomer may be a novel

compound, is not well-characterized, or the nomenclature is non-standard. This guide will

therefore focus on the available technical information for two closely related and scientifically

documented positional isomers: 3,7-Dimethylquinoxalin-6-amine and 2,3-Dimethylquinoxalin-6-

amine.

This in-depth technical guide is intended for researchers, scientists, and drug development

professionals. It provides a comprehensive overview of the chemical identity, and available

data on these quinoxaline derivatives.

Chemical Identity and Properties
The fundamental chemical information for the two documented isomers of dimethylquinoxalin-

6-amine is summarized below. Both isomers share the same molecular formula and molecular

weight, differing only in the positions of the methyl groups on the quinoxaline core.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

3,7-

Dimethylquinoxalin-6-

amine

122457-29-8 C₁₀H₁₁N₃ 173.21

2,3-

Dimethylquinoxalin-6-

amine

7576-88-7 C₁₀H₁₁N₃ 173.21

Synthesis and Methodologies
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with

the most common method being the condensation of an aromatic o-diamine with a 1,2-

dicarbonyl compound.[1]

General Synthesis of 2,3-Disubstituted Quinoxalin-6-
amines
A general and robust method for the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs

involves a two-step process starting from a commercially available nitro-substituted o-

phenylenediamine.[2]

Experimental Protocol:

Step 1: Synthesis of 2,3-Disubstituted-6-nitroquinoxalines

A mixture of 4-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., 2,3-

butanedione for the synthesis of 2,3-dimethyl-6-nitroquinoxaline) is refluxed in ethanol for

36-48 hours.[2]

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated product is collected

by filtration, washed with cold ethanol, and dried.
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Step 2: Reduction to 2,3-Disubstituted Quinoxalin-6-amines

The synthesized 2,3-disubstituted-6-nitroquinoxaline is dissolved in ethanol.

A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.

The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.[2]

The catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield the desired 2,3-disubstituted

quinoxalin-6-amine.[2]

This synthetic workflow is depicted in the diagram below.
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Caption: Synthetic workflow for 2,3-disubstituted quinoxalin-6-amines.

Biological Activity and Potential Applications
Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to

their presence in a wide range of biologically active compounds.[2] While specific data for 3,7-

dimethylquinoxalin-6-amine is scarce, research on 2,3-substituted quinoxalin-6-amine analogs

has revealed promising antiproliferative activity against various cancer cell lines.[2]
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A study by Chen et al. (2011) involved the synthesis of a library of 2,3-substituted quinoxalin-6-

amine analogs and their screening for growth inhibitory effects. This research identified

compounds with low micromolar potency against a panel of cancer cell lines, including those

for lung, pancreatic, colon, breast, prostate, ovarian, and bone cancer.[2][3] The mechanism of

action for some of these active compounds was found to involve the activation of caspases 3/7,

cleavage of PARP, and Mcl-1 dependent apoptosis.[2]

The logical workflow for the screening and evaluation of these compounds is illustrated below.
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Caption: Screening workflow for quinoxalin-6-amine analogs.

Conclusion
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While direct experimental data for 3,8-dimethylquinoxalin-6-amine remains elusive, the

available information on its isomers, 3,7-dimethylquinoxalin-6-amine and 2,3-

dimethylquinoxalin-6-amine, provides a valuable starting point for researchers. The established

synthetic routes for the quinoxaline core, coupled with the demonstrated biological potential of

2,3-disubstituted quinoxalin-6-amines as antiproliferative agents, highlight the importance of

this class of compounds in drug discovery and development. Further research is warranted to

synthesize and characterize the 3,8-isomer to fully understand the structure-activity

relationships within this family of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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